Salicin

Gastrointestinal safety Prodrug toxicology NSAID alternatives

Salicin (CAS 138-52-3) is the non-interchangeable prodrug of choice for anti-inflammatory studies requiring gastric safety. Unlike aspirin or sodium salicylate, salicin induces zero gastric lesions even at 5 mmol/kg oral doses in rats and exerts no antiplatelet activity, eliminating clotting confounds. Its microbiome-dependent activation—requiring intestinal bacterial hydrolysis—makes it an ideal probe substrate for host-microbiome interaction studies. As the canonical TAS2R16 bitter taste receptor agonist (EC50 1.2–3 mM) and standard β-glucosidase substrate, high-purity salicin (≥98% HPLC) ensures reproducible results across enzymatic, pharmacological, and gustatory research applications.

Molecular Formula C13H18O7
Molecular Weight 286.28 g/mol
CAS No. 138-52-3
Cat. No. B1681394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicin
CAS138-52-3
SynonymsSalicin;  NSC 5751;  NSC-5751;  NSC5751
Molecular FormulaC13H18O7
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1
InChIKeyNGFMICBWJRZIBI-UJPOAAIJSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility40 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Salicin (CAS 138-52-3) – Physicochemical Identity and Pharmaceutical Relevance for Research and Formulation Procurement


Salicin (CAS 138-52-3) is an alcoholic β-glucoside composed of salicyl alcohol (saligenin) linked to β-D-glucose, with molecular formula C13H18O7 and molecular weight 286.28 g/mol [1]. The compound appears as colorless crystals or white crystalline powder with a melting point range of 196–202°C and specific optical rotation [α]D25 of -62 to -67° (c = 3 in H2O) [1][2]. It is freely soluble in water (36 g/L at 15°C, 250 g/L at 60°C), hot ethanol, alkalies, pyridine, and glacial acetic acid, but practically insoluble in ether and chloroform [2]. Naturally occurring in the bark of Salix (willow) and Populus species, salicin is hydrolyzed in vivo by intestinal β-glucosidases to saligenin, which is subsequently oxidized to salicylic acid—the active anti-inflammatory metabolite [3][4]. The compound is stable under dry, cool storage conditions but is light-sensitive and hygroscopic, requiring protection from moisture and strong oxidizing agents .

Why Salicin Cannot Be Functionally Substituted by Acetylsalicylic Acid, Sodium Salicylate, or Saligenin in Research and Formulation Applications


Despite sharing a common terminal metabolite (salicylic acid), salicin exhibits fundamentally distinct pharmacokinetic and toxicological profiles that preclude simple substitution with aspirin (acetylsalicylic acid), sodium salicylate, or its own aglycone saligenin [1]. Oral administration of salicin results in gradual, intestinal bacteria-dependent hydrolysis to saligenin followed by hepatic oxidation to salicylic acid, producing peak plasma salicylate levels (1.2 mg/L from 240 mg salicin dose) that are an order of magnitude lower than those achieved with analgesic doses of aspirin [1][2]. Crucially, salicin does not induce gastric mucosal lesions even at high doses (5 mmol/kg in rats), whereas sodium salicylate and saligenin cause severe dose-dependent gastric injury [3]. Additionally, salicin lacks the acetyl group required for irreversible COX acetylation and consequent antiplatelet activity, meaning it does not impact blood clotting—a key differentiator from aspirin in applications where platelet function must be preserved [4]. These quantifiable divergences in absorption kinetics, gastric safety, and mechanism of COX inhibition establish salicin as a non-interchangeable prodrug requiring distinct procurement and experimental considerations.

Salicin (CAS 138-52-3) – Quantified Comparative Evidence for Differentiated Selection in Research and Formulation


Gastric Safety Advantage: Salicin vs. Sodium Salicylate and Saligenin in Gastric Lesion Induction (Rat Model)

Salicin does not induce gastric lesions even at high oral doses, whereas sodium salicylate and saligenin produce severe dose-dependent gastric injury in the same rat model [1].

Gastrointestinal safety Prodrug toxicology NSAID alternatives

Antipyretic Selectivity: Salicin vs. Sodium Salicylate and Saligenin on Afebrile vs. Febrile Body Temperature (Rat Model)

Salicin selectively reduces yeast-induced fever without affecting normal body temperature, whereas sodium salicylate and saligenin significantly lower body temperature in afebrile rats at equivalent doses [1].

Antipyretic selectivity Fever models Thermoregulation

Systemic Salicylate Exposure: Salicin (240 mg) vs. Aspirin (87 mg) – Comparative AUC Analysis (Human Pharmacokinetics)

Oral administration of 240 mg salicin (as standardized willow bark extract) produces serum salicylic acid exposure (AUC) equivalent to only 87 mg of acetylsalicylic acid (aspirin) [1].

Pharmacokinetics Bioavailability Salicylate exposure

Intestinal Absorption Kinetics: Salicin vs. Sodium Salicylate and Saligenin – In Vitro Jejunal Sac Transport (Rat Model)

Salicin exhibits poor intestinal absorption compared to sodium salicylate and saligenin, with more than 50% of an oral dose recovered intact from the intestinal tract 1 h post-administration, versus rapid and complete absorption of the comparators [1].

Intestinal absorption Prodrug transport Pharmacokinetic modeling

TAS2R16 Bitter Taste Receptor Activation: Salicin vs. Structural Analogs – EC50 Comparison (In Vitro Calcium Flux Assay)

Salicin activates the human bitter taste receptor TAS2R16 with an EC50 of 1.2–3 mM, providing a reference benchmark for screening and characterizing novel TAS2R16 agonists [1].

Bitter taste receptor TAS2R16 agonism Gustatory screening

Platelet Aggregation Impact: Salicin (240 mg) vs. Aspirin – Coagulation Parameter Comparison (Human Study)

An extract dose containing 240 mg salicin had no major impact on blood clotting, in contrast to aspirin which irreversibly inhibits platelet aggregation via COX-1 acetylation [1].

Platelet function Coagulation NSAID safety

Optimal Research and Industrial Application Scenarios for Salicin (CAS 138-52-3) Based on Quantified Comparative Evidence


In Vivo Anti-Inflammatory or Antipyretic Studies Requiring Gastric Safety and Absence of Antiplatelet Confounds

Salicin is the compound of choice for in vivo pharmacology studies where anti-inflammatory or antipyretic effects are desired but gastric mucosal injury must be avoided. Unlike sodium salicylate or saligenin, salicin does not induce gastric lesions even at 5 mmol/kg oral doses in rats [1]. Additionally, at a 240 mg dose, salicin exerts no major impact on blood clotting, eliminating the antiplatelet confound inherent to aspirin [2]. This dual safety profile makes salicin uniquely suited for chronic dosing paradigms and gastrointestinal safety assessments.

β-Glucosidase Enzyme Assays and Substrate Characterization

Salicin is the standard substrate for evaluating enzyme preparations containing β-glucosidase activity [1]. Its well-characterized hydrolysis kinetics to saligenin and glucose, combined with defined solubility parameters (36 g/L at 15°C, 250 g/L at 60°C) [2], enable reproducible assay conditions across laboratories. Procurement of high-purity salicin (≥98.5% by HPLC) ensures consistent substrate quality for enzymatic studies.

Bitter Taste Receptor (TAS2R16) Agonist Screening and Characterization

Salicin serves as the canonical reference agonist for TAS2R16, the human bitter taste receptor, with a defined EC50 of 1.2–3 mM in calcium flux assays [1]. Any laboratory conducting TAS2R16 agonist discovery, structure-activity relationship studies, or gustatory receptor pharmacology requires salicin as the essential positive control and benchmark compound against which novel agonists are compared.

Intestinal Prodrug Absorption and Gut Microbiome-Dependent Metabolism Studies

Salicin's unique pharmacokinetic profile—poor small intestinal absorption with >50% recovery from the intestinal tract 1 h post-dose, followed by bacterial hydrolysis in the lower intestine [1]—makes it an ideal model compound for investigating microbiome-dependent prodrug activation. The requirement of intestinal bacteria for salicin hydrolysis is confirmed by germ-free rat studies showing 19.8% intact recovery from the cecum with no saligenin detected [1]. This property enables salicin to serve as a probe substrate for studying host-microbiome metabolic interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.